N-(3-chloro-4-methylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN4O2S/c1-4-27(5-2)12-13-28-20-9-7-6-8-18(20)22(26-23(28)30)31-15-21(29)25-17-11-10-16(3)19(24)14-17/h10-11,14H,4-9,12-13,15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUSFHRIEABPOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and provides insights into its mechanisms of action.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H31ClN4O2S
- Molecular Weight : 446.59 g/mol
- CAS Number : 898461-27-3
The structure features a chloro-substituted aromatic ring and a thioamide functional group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures to N-(3-chloro-4-methylphenyl)-2-thioacetamide exhibit notable biological activities. The following sections detail specific activities observed in studies.
Antimicrobial Activity
Preliminary studies suggest that N-(3-chloro-4-methylphenyl)-2-thioacetamide may possess antimicrobial properties. Derivatives of pyrimidinones have shown efficacy against various bacterial strains and fungi, indicating that this compound could exhibit similar therapeutic potential.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Pyrimidinone Derivative | Antibacterial | |
| Thioamide Derivative | Antifungal |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. For instance, derivatives similar to this compound have demonstrated inhibitory effects on cancer cell lines such as HepG2 . The mechanisms often involve the inhibition of specific kinases or enzymes critical for cancer cell proliferation.
Case Study: Inhibition of CSNK2A
A study highlighted the role of CSNK2A inhibitors in targeting cancer cells. Compounds with structural similarities to N-(3-chloro-4-methylphenyl)-2-thioacetamide were tested for their ability to inhibit this kinase, showing promising results in reducing cell viability in cancer models .
Understanding the mechanisms through which N-(3-chloro-4-methylphenyl)-2-thioacetamide exerts its effects is crucial for its development as a therapeutic agent.
Enzyme Inhibition
The compound may interact with various enzymes involved in metabolic pathways. Initial studies suggest it could inhibit enzymes related to cellular signaling processes. Techniques such as molecular docking studies are employed to elucidate these interactions further.
Interaction with Receptors
There is evidence suggesting that this compound may bind to specific receptors within the body, influencing cellular responses and potentially altering disease pathways .
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial activities. For instance, derivatives of pyrimidinones have shown efficacy against various bacterial strains and fungi. This suggests that N-(3-chloro-4-methylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide may possess similar therapeutic potential against microbial infections.
2. Anticancer Activity
The compound's structural features may also endow it with anticancer properties . Studies on related compounds have highlighted their roles as enzyme inhibitors and their interactions with neurotransmitter systems, which are crucial in cancer progression. The potential of this compound as an anticancer agent warrants further investigation through in vitro and in vivo studies.
3. Enzyme Inhibition
The thioamide group in the compound can undergo hydrolysis to yield corresponding carboxylic acids. This property may facilitate its role as an enzyme inhibitor , particularly in metabolic pathways relevant to disease processes.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the Thioamide: The initial step involves the reaction of an appropriate amine with a thioketone.
- Cyclization Reactions: The pyrimidine ring can participate in cyclization reactions to form the desired tetrahydropyrimidine structure.
- Functional Group Modifications: Subsequent modifications may include the introduction of chloro substituents and other functional groups to enhance biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
- Core Heterocycles: The hexahydroquinazolinone core in the target compound provides conformational flexibility compared to planar quinazolinones (e.g., AJ5d) or rigid thiazolidinones (e.g., 4g) .
- In contrast, halogen-rich derivatives (e.g., 2,6-dibromo in ) may exhibit stronger hydrophobic interactions but lower bioavailability.
- Synthetic Yields: Yields for analogs vary widely (37–70%), suggesting that the target compound’s synthesis may require optimization of reaction conditions, particularly for introducing the diethylaminoethyl group .
Pharmacological and Physicochemical Comparisons
Key Observations:
- Lipophilicity : The target compound’s predicted LogP (~3.5) suggests balanced solubility and membrane penetration, whereas highly halogenated analogs (e.g., , LogP >5) may face bioavailability challenges .
- Functional Group Impact : The thioether linkage in the target compound and analogs (e.g., AJ5d) could enhance metabolic stability compared to ester or amide linkages in other derivatives .
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, and which reaction parameters require optimization?
The synthesis typically involves multi-step pathways, including:
- Core construction : Formation of the hexahydroquinazolinone ring via cyclization of thiourea intermediates or oxidation of thioxoquinazoline precursors (e.g., using hydrogen peroxide) .
- Thioacetamide linkage : Coupling of the quinazolinone core with chloroacetamide derivatives using agents like N,N′-carbonyldiimidazole (CDI) .
- Diethylaminoethyl group introduction : Alkylation or nucleophilic substitution under controlled pH and temperature . Key parameters : Optimize solvent polarity (e.g., DMF for solubility), temperature (room temperature to 80°C), and reaction time to minimize by-products like over-oxidized species .
Q. Which analytical techniques are critical for characterizing structural integrity and purity?
- NMR spectroscopy : Confirms regiochemistry of the hexahydroquinazoline core and thioacetamide connectivity (e.g., ¹H/¹³C NMR for proton/environment assignment) .
- HPLC : Monitors reaction progress and quantifies purity (>95% threshold for biological assays) .
- Mass spectrometry (HRMS) : Validates molecular formula accuracy (e.g., [M+H]+ ion matching theoretical mass within 1 ppm error) .
Q. What preliminary biological assays are suitable for evaluating therapeutic potential?
- Enzyme inhibition assays : Target kinases or proteases due to the quinazolinone scaffold’s affinity for ATP-binding pockets .
- Antimicrobial screening : Test against Gram-positive/negative bacteria or fungi using MIC (minimum inhibitory concentration) protocols .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .
Advanced Research Questions
Q. How can contradictory structure-activity relationship (SAR) data in analogs be resolved?
- Systematic substitution : Compare analogs with varying substituents (e.g., chloro vs. methoxy groups on the phenyl ring) to isolate electronic/steric effects .
- Computational docking : Use molecular dynamics simulations to predict binding modes with targets like EGFR or COX-2, correlating with experimental IC50 values .
- Meta-analysis : Aggregate data from studies on related quinazolinones to identify trends in bioactivity vs. logP or polar surface area .
Q. What strategies mitigate side reactions during diethylaminoethyl group installation?
- Stepwise alkylation : Introduce the diethylaminoethyl moiety via a protected intermediate (e.g., tert-butyl carbamate) to avoid competing N- or O-alkylation .
- pH control : Maintain mildly basic conditions (pH 8–9) using triethylamine to enhance nucleophilicity of the quinazolinone nitrogen .
- Low-temperature reactions : Perform alkylation at 0–5°C to suppress thermal degradation .
Q. How does the compound’s stability under varying conditions impact experimental design?
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C recommended for storage) .
- pH sensitivity : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent hydrolysis of the thioacetamide bond .
- Light exposure : Store in amber vials to prevent photodegradation of the hexahydroquinazoline core .
Q. What mechanistic insights can be gained from regioselectivity in thioacetamide formation?
- Nucleophilic preference : The sulfur atom in the quinazolinone thioglycolate exhibits higher nucleophilicity than oxygen, favoring thioether linkage over ether formation .
- Steric effects : Bulky substituents on the phenyl ring (e.g., 3-chloro-4-methyl) direct coupling to the less hindered quinazolinone position .
- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC to isolate intermediates and optimize for the desired regioisomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
